
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone, also known as ANE, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ANE is a synthetic compound that belongs to the class of heterocyclic compounds and has a molecular weight of 315.39 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone is not fully understood. However, it has been suggested that 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes (Kumar et al., 2016). These enzymes are involved in the production of inflammatory mediators and are overexpressed in cancer cells. 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Kumar et al., 2016).
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Kumar et al., 2016). 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) which is a transcription factor that plays a key role in inflammation (Kumar et al., 2016). Moreover, 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been reported to increase the activity of natural killer cells and enhance the production of cytokines such as interferon-gamma (IFN-γ) (Kumar et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone for lab experiments include its low toxicity, high stability, and ease of synthesis (Kumar et al., 2016). However, the limitations of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone include its poor solubility in water and its limited bioavailability (Kumar et al., 2016).
Direcciones Futuras
For research on 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone include investigating its efficacy in combination with other drugs and exploring its potential as a therapeutic agent for autoimmune diseases.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone involves the reaction of 2-naphthol with 2-(chloromethyl)oxirane in the presence of sodium hydroxide to yield 2-naphthalen-2-yloxyethanol. This intermediate is then reacted with azetidine in the presence of potassium carbonate to give 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone. The yield of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone obtained through this method is 60-70% (Kumar et al., 2016).
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties (Kumar et al., 2016). 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been reported to inhibit the growth of cancer cells and induce cell death (Kumar et al., 2016). Moreover, 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells (Kumar et al., 2016).
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-8-3-9-16)11-18-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSOOOPERTSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

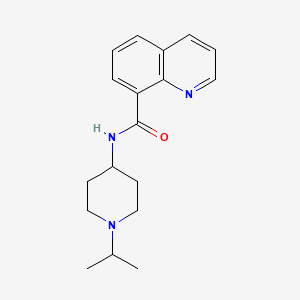

![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)
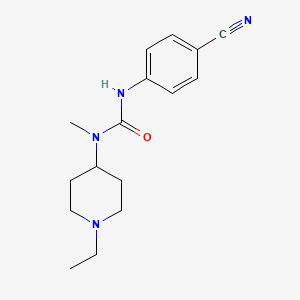



![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
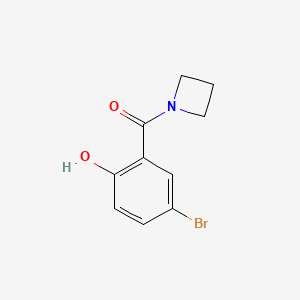
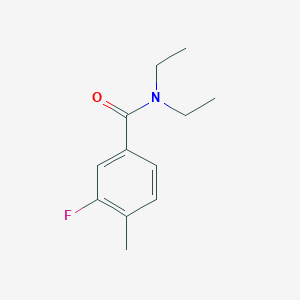
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
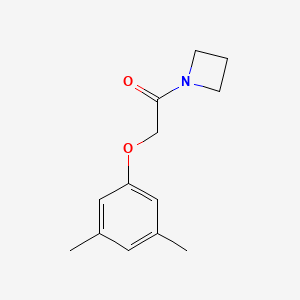
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)